molecular formula C23H17N3O2S B2747825 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide CAS No. 942005-47-2

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2747825
CAS No.: 942005-47-2
M. Wt: 399.47
InChI Key: HOXFMPDDJPIGIM-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridine derivatives. This compound is characterized by the presence of a furo[3,2-b]pyridine core, substituted with a 5-methyl group and a carboxamide group, along with a phenyl ring that is further substituted with a 6-methylbenzo[d]thiazol-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the 5-methyl group and the carboxamide functionality. The phenyl ring is then substituted with the 6-methylbenzo[d]thiazol-2-yl group through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide: This compound has a similar structure but with a bromine atom instead of a methyl group.

    N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzo[d]thiazol-2-yl group but have different core structures.

Uniqueness

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its furo[3,2-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-13-3-9-17-21(11-13)29-23(26-17)15-5-7-16(8-6-15)25-22(27)20-12-18-19(28-20)10-4-14(2)24-18/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXFMPDDJPIGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(O4)C=CC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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